molecular formula C10H10ClNO B6194926 3-methylisoquinolin-7-ol hydrochloride CAS No. 2680543-10-4

3-methylisoquinolin-7-ol hydrochloride

Cat. No.: B6194926
CAS No.: 2680543-10-4
M. Wt: 195.6
InChI Key:
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Description

3-methylisoquinolin-7-ol hydrochloride is a chemical compound with the molecular formula C10H9NO·HCl. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoquinoline derivatives, including 3-methylisoquinolin-7-ol hydrochloride, can be achieved through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds via cyclization under acidic conditions to form isoquinoline derivatives . Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamines with acid chlorides or anhydrides .

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves catalytic processes to improve yield and selectivity. For example, the use of metal catalysts such as palladium or platinum can enhance the efficiency of the cyclization reactions . Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methylisoquinolin-7-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-methylisoquinolin-7-one, while reduction can produce 3-methylisoquinolin-7-amine .

Mechanism of Action

The mechanism of action of 3-methylisoquinolin-7-ol hydrochloride involves its interaction with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to their diverse biological activities. For example, they can inhibit the activity of certain enzymes involved in inflammation and pain pathways, making them potential candidates for analgesic drugs .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methylisoquinolin-7-ol hydrochloride involves the condensation of 3-methylanthranilic acid with acetaldehyde followed by reduction and cyclization.", "Starting Materials": [ "3-methylanthranilic acid", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 3-methylanthranilic acid with acetaldehyde in the presence of hydrochloric acid and ethanol to form 3-methyl-2-(1-oxoethyl)isoquinolin-1(2H)-one.", "Step 2: Reduction of the intermediate product with sodium borohydride in ethanol to form 3-methyl-2-(1-hydroxyethyl)isoquinolin-1(2H)-one.", "Step 3: Cyclization of the intermediate product with hydrochloric acid to form 3-methylisoquinolin-7-ol hydrochloride." ] }

CAS No.

2680543-10-4

Molecular Formula

C10H10ClNO

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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